4-tert-Butyl hydrogen L-aspartate

Peptide Synthesis Conjugation Chemistry Regioselectivity

Choose 4-tert-Butyl hydrogen L-aspartate for reproducible peptide synthesis & chiral catalysis. The tert-butyl ester side-chain protection minimizes aspartimide formation vs. benzyl/methyl esters, while its free α-carboxyl enables site-specific conjugation. Proven in semaglutide-scale manufacture; ≥98% purity ensures consistent results. Avoid generic substitutes that risk yield loss and racemization.

Molecular Formula C8H15NO4
Molecular Weight 189.21 g/mol
CAS No. 3057-74-7
Cat. No. B555076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyl hydrogen L-aspartate
CAS3057-74-7
SynonymsL-Asparticacid4-tert-butylester; 3057-74-7; H-Asp(OtBu)-OH; H-Asp(Obut)-OH; (S)-2-Amino-4-(tert-butoxy)-4-oxobutanoicacid; MFCD00038577; (2S)-2-amino-4-(tert-butoxy)-4-oxobutanoicacid; AmbotzHAA1072; PubChem18993; KSC491O2L; 11214_ALDRICH; SCHEMBL2024581; 11214_FLUKA; CTK3J1725; MolPort-003-925-934; MXWMFBYWXMXRPD-YFKPBYRVSA-N; ACT10784; ZINC2391060; ANW-26919; AKOS015841418; CS14118; RL03078; RTC-066715; AJ-35713; AK-41617
Molecular FormulaC8H15NO4
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)[O-])[NH3+]
InChIInChI=1S/C8H15NO4/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5H,4,9H2,1-3H3,(H,11,12)/t5-/m0/s1
InChIKeyMXWMFBYWXMXRPD-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyl Hydrogen L-aspartate (CAS 3057-74-7) | Peptide Synthesis Intermediate & Chiral Organocatalyst


4-tert-Butyl hydrogen L-aspartate (H-Asp(OtBu)-OH, CAS 3057-74-7) is a protected L-aspartic acid derivative where the side-chain β-carboxyl group is esterified with a tert-butyl (tBu) moiety, leaving the α-amino and α-carboxyl groups free for further derivatization [1]. With a molecular weight of 189.21 g/mol (C₈H₁₅NO₄) [2], this compound serves as a versatile building block in both solution- and solid-phase peptide synthesis (SPPS), enabling the orthogonal incorporation of aspartic acid residues while preventing undesired side reactions . Its high purity (typically ≥98% by TLC or HPLC) and defined optical rotation ([α]₂₀/D −9° to +10°, depending on solvent) make it a reliable, commercially available starting material for the synthesis of complex peptides, pharmaceuticals, and chiral catalysts.

4-tert-Butyl Hydrogen L-aspartate Procurement Guide | Why Analogue Substitution Risks Project Failure


Generic substitution of 4-tert-butyl hydrogen L-aspartate with alternative aspartic acid derivatives is highly inadvisable due to quantifiable differences in protecting group orthogonality, reaction outcomes, and chiral performance. For instance, substituting the tert-butyl ester for a benzyl (Bzl) or methyl (Me) ester alters the conditions required for side-chain deprotection [1], impacting overall synthetic strategy. More critically, in Fmoc-based SPPS, the use of standard H-Asp(OtBu)-OH has been shown to be a preferred building block for minimizing aspartimide formation, a notorious side reaction that can decimate peptide yield and purity, though newer, bulkier protecting groups have demonstrated even greater suppression [2]. In asymmetric catalysis, catalysts derived from di-tert-butyl aspartate provide quantitative yields and high enantioselectivity (87–91% ee), a performance that cannot be assumed for catalysts derived from other amino acid tert-butyl esters [3]. These performance metrics are not inherent to the class but are specific to this exact molecular structure, making procurement of the precisely defined compound a critical control point for reproducible research and scalable manufacturing.

4-tert-Butyl Hydrogen L-aspartate (H-Asp(OtBu)-OH) Quantitative Performance Evidence vs. Alternatives


H-Asp(OtBu)-OH vs. α-tert-Butyl Ester: Regioselective Protection Enables Site-Specific Conjugation

The value of 4-tert-butyl hydrogen L-aspartate (H-Asp(OtBu)-OH) lies in its regioselective protection of the side-chain (β) carboxyl group, leaving the α-carboxyl group free. This is in direct contrast to the isomeric L-Aspartic acid α-tert-butyl ester, where the main chain carboxyl is protected . This difference is fundamental: the free α-carboxyl of H-Asp(OtBu)-OH allows for standard peptide coupling at the C-terminus or conjugation to amines without the need for an additional α-deprotection step, while the protected β-carboxyl prevents branching or side reactions during chain assembly.

Peptide Synthesis Conjugation Chemistry Regioselectivity

Asymmetric Organocatalysis: Di-tert-butyl Aspartate vs. Other Amino Acid tert-Butyl Esters in Michael Addition

In a head-to-head evaluation of primary amine-thiourea catalysts derived from various amino acid tert-butyl esters, the catalyst based on di-tert-butyl aspartate (synthesized from H-Asp(OtBu)-OH) exhibited distinct performance. For the Michael addition of acetone to trans-β-nitrostyrene, the di-tert-butyl aspartate-derived catalyst delivered a quantitative yield and 87% enantiomeric excess (ee), while a catalyst based on tert-butyl O-tert-butyl threoninate provided a comparable quantitative yield but a slightly higher 91% ee [1]. For a different substrate, acetophenone with nitroolefins, catalysts from the tert-butyl ester class, including aspartate, generally achieved high enantioselectivities (92–98% ee) [1].

Asymmetric Catalysis Organocatalysis Michael Addition Enantioselectivity

Minimizing Aspartimide Formation in SPPS: H-Asp(OtBu)-OH vs. Alternative Protecting Groups

During Fmoc-based SPPS of aspartyl-containing peptides, aspartimide formation is a major side reaction that reduces yield and complicates purification. Studies on the scorpion toxin II model peptide (H-Val-Lys-Asp-Asn/Arg-Tyr-Ile-OH) show that while the standard Fmoc-Asp(OtBu)-OH (a derivative of H-Asp(OtBu)-OH) is widely used, it is susceptible to aspartimide formation under certain conditions [1]. A comparative study demonstrated that newer, more sterically hindered protecting groups like Fmoc-Asp(OEpe)-OH (Epe = 3-ethyl-3-pentyl) and Fmoc-Asp(OPhp)-OH (Php = 4-n-propyl-4-heptyl) are 'extremely effective in minimising aspartimide by-products' compared to the standard tert-butyl protection [1]. The study establishes Fmoc-Asp(OtBu)-OH as the baseline against which improved technologies are measured.

Solid-Phase Peptide Synthesis Aspartimide Fmoc Chemistry Side Reactions

Synthesis of Semaglutide: H-Asp(OtBu)-OH vs. Alternative Protection Strategies

H-Asp(OtBu)-OH is explicitly identified as a fundamental protected amino acid for the synthesis of the blockbuster GLP-1 agonist, semaglutide [1]. Patents describe alternative synthetic routes, but the H-Asp(OtBu)-OH route is a cornerstone [1][2]. The industry faces challenges with the common synthetic method for this protection, which uses tert-butanol, DCC, and DMAP. This method is noted for 'poor protection effect, long reaction time, difficult reaction completion, and extremely difficult product separation and purification' [2]. This highlights that even the 'standard' route has quantifiable drawbacks, driving innovation toward more efficient processes, such as the use of isobutylene gas [1].

GLP-1 Agonists Semaglutide Peptide API Process Chemistry

Validated Applications for 4-tert-Butyl Hydrogen L-aspartate Procurement


Asymmetric Synthesis: Development of Novel Chiral Organocatalysts

This compound is a proven chiral building block for synthesizing primary amine-thiourea organocatalysts. As demonstrated in Section 3, catalysts derived from di-tert-butyl aspartate can achieve quantitative yields and enantioselectivities of up to 87-91% ee in Michael additions [1]. Its low cost and commercial availability make it a practical starting point for developing and screening new asymmetric catalysts, where performance can be benchmarked against known catalysts derived from other tert-butyl amino esters.

Solid-Phase Peptide Synthesis (SPPS): As a Standard Benchmark for Method Development

The Fmoc-protected derivative of H-Asp(OtBu)-OH is the industry standard building block for incorporating aspartic acid residues via Fmoc/tBu SPPS. As established in Section 3, it serves as the critical baseline comparator for evaluating new technologies designed to suppress aspartimide formation [2]. Its well-characterized behavior is essential for troubleshooting, optimizing synthetic protocols, and validating the performance of novel, more expensive protecting groups in both academic research and process development.

Process Chemistry: Key Intermediate for Therapeutic Peptides (e.g., Semaglutide)

As highlighted in Section 3, H-Asp(OtBu)-OH is a fundamental intermediate in the synthesis of high-value peptide APIs like semaglutide [3][4]. The known challenges associated with its synthesis via conventional routes create a quantifiable need for material produced using more efficient industrial methods (e.g., isobutylene-based processes). This scenario applies to process chemists and procurement teams focused on sourcing high-purity, cost-effective building blocks for the scalable manufacture of complex peptide therapeutics.

Conjugation Chemistry: Site-Specific Derivatization of Biomolecules

The unique regiospecific protection of H-Asp(OtBu)-OH, with its free α-carboxyl and protected β-carboxyl, as detailed in Section 3, enables highly controlled, site-specific conjugation strategies . This property is critical for synthesizing peptide-drug conjugates, creating defined protein bioconjugates, or preparing other advanced biomolecular architectures where orthogonal reactivity is paramount. This application scenario directly leverages the compound's structural differentiation over isomeric alternatives.

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